1-acetyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that contains a benzothiolo and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a benzothiolo derivative with a pyrimidine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Cyclization: Cyclization reactions can be performed to form additional ring systems, enhancing the structural complexity and potential biological activity of the compound
Scientific Research Applications
1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine ring system and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in drug development.
Thiophene derivatives: These compounds contain a thiophene ring and are known for their antimicrobial and anticancer properties .
The uniqueness of 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione lies in its specific ring system and the potential for diverse chemical modifications, leading to a wide range of biological activities and applications.
Properties
IUPAC Name |
1-acetyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11(21)19-17-15(13-9-5-6-10-14(13)24-17)16(22)20(18(19)23)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLKNZBPYNZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C3=C(S2)CCCC3)C(=O)N(C1=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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